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Compound of Interest

Compound Name: Dimethoxytin

CAS No.: 14794-99-1

Cat. No.: B085004

Get Quote

Executive Summary
Context: High-purity Tin(II) methoxide (

) is a critical precursor for depositing Tin Oxide (

) and Zinc Tin Oxide (ZTO) thin films via Atomic Layer Deposition (ALD) and sol-gel processes.
Its performance is defined by its ability to deliver Tin without introducing detrimental
contaminants like halides (Cl⁻) or nitrogen residues, which degrade semiconductor carrier
mobility and optical transparency.

Purpose: This guide establishes analytical benchmarks for validating

purity. It compares the material against common alternatives (

, TDMASn) and provides actionable protocols for elemental analysis, ensuring researchers
meet the stringent requirements of semiconductor and pharmaceutical synthesis applications.

Comparative Analysis: Sn(OMe)₂ vs. Alternatives
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Selecting the correct Tin precursor is a trade-off between reactivity, stability, and impurity

profiles. The following table contrasts

with its primary competitors.

Table 1: Precursor Performance Profile

Feature
Tin(II) Methoxide (

)

Tin(II) Chloride (

)

TDMASn

(Tetrakis(dimethyla
mino)tin)

Primary Application
High-purity ALD/CVD,

Sol-gel

Low-cost Sol-gel,

Catalysis
Low-temp ALD

Impurity Risk
Low. (Mainly Carbon if

incomplete burn-off)

High. (Chloride

residues)

Medium.

(Nitrogen/Carbon

incorporation)

Corrosivity
Non-corrosive

byproducts (Methanol)

Corrosive (HCl gas

generation)

Non-corrosive

(Amines)

Electrical Impact
Neutral. Ideal for high-

mobility TFTs.

Negative. Cl⁻ acts as

a scattering center.

Variable. N-doping

can alter bandgap.

Stability
Moisture Sensitive

(Rapid Hydrolysis)

Hygroscopic (Forms

hydrates)

Moisture & Air

Sensitive

Decision Logic for Precursor Selection
The following diagram illustrates the decision pathway for selecting a Tin precursor based on

application constraints and impurity tolerance.
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Select Tin Precursor

Application Requirement?

Is Halide (Cl) Contamination Tolerable?

Semiconductor/Optical

Substrate Temp Sensitivity?

No (High Purity Required)

Tin(II) Chloride
(Low Cost, High Cl Risk)

Yes (e.g. Catalysis)

Tin(II) Methoxide
(High Purity, Oxide Films)

>150°C (Stable Oxide)

TDMASn
(Low Temp, N-doping Risk)

<100°C (Fast ALD)
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Figure 1: Decision tree for selecting Tin precursors based on impurity tolerance and thermal

budget.

Elemental Analysis Standards
To qualify "High-Purity"

(typically >99.9% trace metal basis), the following specifications must be met. These standards
align with semiconductor grade requirements (SEMI) and pharmaceutical elemental impurity
guidelines (ICH Q3D) where applicable.

Assay and Stoichiometry
Theoretical Tin Content: 65.66% (based on MW 180.78 g/mol ).
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Acceptance Criteria: 64.5% – 66.5% (w/w).

Method: Iodometric Titration (Redox) is preferred over ICP for macro-assay due to higher

precision (<0.2% RSD).

Trace Impurity Limits
Trace metals can act as deep-level traps in semiconductors. Chlorides are corrosive and cause

device failure.

Impurity
Limit (High
Purity)

Limit (Ultra-
High Purity)

Analytical
Method

Impact

Chloride (Cl) < 50 ppm < 10 ppm

Ion

Chromatography

(IC)

Corrosive;

reduces film

adhesion.

Sodium (Na) < 5 ppm < 1 ppm ICP-MS

Mobile ion;

causes threshold

voltage shift.

Iron (Fe) < 5 ppm < 1 ppm ICP-MS

Deep-level trap;

reduces carrier

lifetime.

Potassium (K) < 5 ppm < 1 ppm ICP-MS
Mobile ion

contamination.

Lead (Pb) < 5 ppm < 0.5 ppm ICP-MS

Toxicity (ICH

Q3D Class 1);

regulatory

compliance.

Experimental Protocols
Sample Preparation: The Hydrolysis Challenge
Critical Insight:
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hydrolyzes instantly upon contact with moisture to form insoluble Tin(II) Oxide (

) or Tin(IV) Oxide (

). Once formed, these oxides are extremely difficult to dissolve, leading to low recovery rates in
analysis.

Solution: Prevent hydrolysis before acid digestion. All weighing must occur in an inert

atmosphere (Glovebox,

or Ar).

Trace Metal Analysis Workflow (ICP-MS)
This protocol utilizes a closed-vessel microwave digestion system to ensure complete

mineralization without volatile loss of Tin chlorides.

Reagents:

Nitric Acid (

), Trace Metal Grade.

Hydrochloric Acid (

), Trace Metal Grade (Required to stabilize Sn in solution).

Hydrofluoric Acid (

), Trace amount (Optional, aids in breaking Sn-O bonds if partial hydrolysis occurred).

Step-by-Step Protocol:

Sampling: In a glovebox, weigh 0.1g of

directly into a PTFE microwave digestion vessel. Seal the vessel inside the glovebox if
possible, or cover tightly before transfer.

Digestion: Add 6 mL
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and 2 mL

. (Note: The addition of HCl complexes Tin as

, preventing precipitation).

Microwave Cycle: Ramp to 180°C over 15 mins; Hold at 180°C for 20 mins.

Dilution: Dilute to 50 mL with Deionized Water (18.2 MΩ). Final acid matrix should be ~10-

15%.

Analysis: Analyze via ICP-MS using

as the internal standard reference or matrix matching.

Analytical Workflow Diagram

Sn(OMe)2 Sample
(Moisture Sensitive)

Glovebox Weighing
(Inert Atm)

Protect

Microwave Digestion
(HNO3 + HCl)Transfer

Ion Chromatography
(Halides)

Water Extraction
(Immediate)

ICP-MS Analysis
(Trace Metals)

Dilute
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Figure 2: Integrated workflow for trace metal and halide analysis of Tin(II) Methoxide.

Scientific Grounding & Validation
Matrix Effects: Tin ionizes easily but can suppress signals of lighter elements in ICP-MS. It is

crucial to use Internal Standards (e.g., Indium or Rhodium) to correct for signal drift.

Regulatory Relevance: While primarily a materials science precursor, the analysis of Tin

compounds often borrows from ICH Q3D guidelines for elemental impurities, particularly

when used as catalysts in pharmaceutical synthesis. The limit for Tin (oral) is relatively high

(6000 µ g/day ), but impurities within the Tin source (like Pb, Cd, As) must be strictly

controlled.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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